(4-Methylphenoxy)acetyl chloride
CAS No.: 15516-47-9
Cat. No.: VC21067051
Molecular Formula: C9H9ClO2
Molecular Weight: 184.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15516-47-9 |
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Molecular Formula | C9H9ClO2 |
Molecular Weight | 184.62 g/mol |
IUPAC Name | 2-(4-methylphenoxy)acetyl chloride |
Standard InChI | InChI=1S/C9H9ClO2/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3 |
Standard InChI Key | VUVSVAJNUZCUFV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)OCC(=O)Cl |
Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)Cl |
Introduction
(4-Methylphenoxy)acetyl chloride is an organic compound categorized under acyl chlorides, characterized by the presence of a reactive acyl chloride functional group attached to a (4-methylphenoxy) moiety. This compound is primarily used in organic synthesis as an intermediate for producing various derivatives, including pharmaceuticals, agrochemicals, and specialty chemicals.
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IUPAC Name: 2-(4-Methylphenoxy)acetyl chloride
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Molecular Formula: C9H9ClO2
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Molecular Weight: 184.62 g/mol
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CAS Number: Not explicitly provided in the search results.
Synthesis
(4-Methylphenoxy)acetyl chloride is synthesized through the reaction of (4-methylphenoxy)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Reaction Scheme:
Applications
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Pharmaceutical Synthesis:
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Used as a precursor for synthesizing active pharmaceutical ingredients (APIs).
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Participates in acylation reactions to introduce functional groups into complex molecules.
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Agrochemical Production:
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Serves as an intermediate in synthesizing herbicides, insecticides, and fungicides.
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Specialty Chemicals:
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Used in the preparation of dyes, polymers, and other fine chemicals.
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Reactivity and Handling
The acyl chloride group in (4-Methylphenoxy)acetyl chloride makes it highly reactive, especially with nucleophiles like water, alcohols, and amines. These reactions often release hydrogen chloride gas, necessitating proper ventilation and safety precautions.
Key Reactions:
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Hydrolysis:
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Amide Formation:
Reacts with amines to form amides, which are valuable intermediates in drug synthesis.
Safety and Environmental Concerns
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Hazards:
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Corrosive to skin and eyes.
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Reacts violently with water, releasing HCl gas.
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Flammable under certain conditions.
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Storage Recommendations:
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Store in airtight containers under dry conditions.
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Avoid exposure to moisture or humid environments.
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Environmental Impact:
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Hydrolysis products may contribute to environmental acidity.
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Proper disposal methods must be followed to minimize ecological harm.
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Analytical Characterization
To ensure purity and confirm the identity of (4-Methylphenoxy)acetyl chloride, several analytical techniques are employed:
Technique | Purpose |
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Nuclear Magnetic Resonance (NMR) | Confirms structural integrity and purity. |
Infrared Spectroscopy (IR) | Identifies functional groups like C=O and C-Cl bonds. |
Gas Chromatography-Mass Spectrometry (GC-MS) | Determines molecular weight and composition. |
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